molecular formula C14H16N6O2 B2551045 N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-2-oxoimidazolidine-1-carboxamide CAS No. 2034233-19-5

N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-2-oxoimidazolidine-1-carboxamide

Cat. No.: B2551045
CAS No.: 2034233-19-5
M. Wt: 300.322
InChI Key: VSDXTLXLPUQGFB-UHFFFAOYSA-N
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Description

N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-2-oxoimidazolidine-1-carboxamide is a useful research compound. Its molecular formula is C14H16N6O2 and its molecular weight is 300.322. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antifungal Activities

The chemical compound N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-2-oxoimidazolidine-1-carboxamide falls within a broader class of compounds that have been synthesized and tested for their antifungal activities. For example, derivatives of N-(substituted pyridinyl)-1-methyl(phenyl)-3-trifluoromethyl-1H-pyrazole-4-carboxamide have shown moderate antifungal activities against phytopathogenic fungi such as Gibberella zeae, Fusarium oxysporum, and Cytospora mandshurica. Some synthesized compounds exhibited over 50% inhibition activities at 100 µg/mL, outperforming commercial fungicides like carboxin and boscalid (Wu et al., 2012).

Antibacterial Properties

Research into the antibacterial properties of related chemical structures, such as pyrazolopyridine derivatives, reveals potential applications in combating bacterial infections. These derivatives have been synthesized and exhibited moderate to good activity against both Gram-negative and Gram-positive bacteria, including P. aeruginosa, E. coli, S. pneumoniae, and B. cereus. Specifically, compounds with a carboxamide group positioned at the 5-location showed enhanced antibacterial effects (Panda et al., 2011).

Luminescence and Binding Characteristics

The synthesis and characterization of novel compounds with potential for luminescence applications have been explored. A specific study focused on a polyamino polycarboxylic pyridine derivative ligand, which, along with its Eu(III) and Tb(III) complexes, demonstrated strong luminescence intensity and high thermal stability. This research not only showcases the compound's potential in luminescent materials but also its binding interaction with bovine serum albumin (BSA), indicating a possible role in medicinal applications (Tang et al., 2011).

Anti-HIV Activity

In the quest for new anti-HIV agents, novel 3-amino-4,5-dihydro-6-methyl-4-oxo-N-aryl-1H-pyrazolo[4,3-c]pyridine-7-carboxamide compounds have been synthesized from oxoketene dithioacetals. These compounds were evaluated for their in vitro anti-HIV activity, with several showing moderate to potent activity against HIV-1 (IIIB) and HIV-2 (ROD) strains. This highlights the compound's potential in the development of new treatments for HIV (Savant et al., 2018).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is often determined through biological testing and is specific to each compound .

Safety and Hazards

The safety and hazards of a compound are typically determined through toxicity studies. It’s important to handle all compounds with care and use appropriate safety measures .

Future Directions

The future directions for a compound depend on its potential applications. Compounds with similar structures have been investigated for their potential as kinase inhibitors .

Properties

IUPAC Name

N-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-2-oxoimidazolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N6O2/c1-19-9-11(8-18-19)12-3-2-10(6-16-12)7-17-14(22)20-5-4-15-13(20)21/h2-3,6,8-9H,4-5,7H2,1H3,(H,15,21)(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSDXTLXLPUQGFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NC=C(C=C2)CNC(=O)N3CCNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.